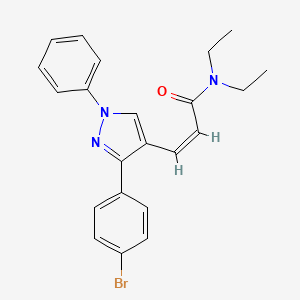

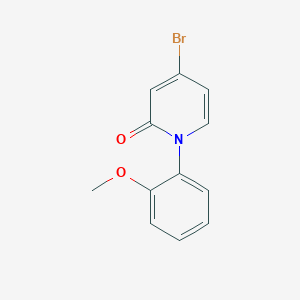

![molecular formula C18H17NO2 B2518885 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-90-1](/img/structure/B2518885.png)

1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

説明

1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene, commonly known as PAT, is a chemical compound that has been widely studied for its potential applications in scientific research. PAT is a cyclic imine that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

科学的研究の応用

Regioselectivity in Bromination

A study by Pankratov et al. (2004) explores the regioselectivity of bromination for 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives. This research provides insights into the quantum chemical substantiation of bromination at alicyclic and aromatic fragments, establishing conditions for selective bromination. The findings are crucial for synthesizing non- and dibromosubstituted compounds, showing potential as stabilizing agents for cholera sera storage Pankratov et al., 2004.

Chiral Auxiliary in Asymmetric Reactions

Orsini et al. (2005) demonstrated the use of a derivative of tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, highlighting its application in asymmetric synthesis. This derivative, synthesized from naphthalene, facilitated the production of α-bromoacyloxazolidinone and carbonyl compounds, showcasing its utility in enhancing reaction selectivity Orsini et al., 2005.

Multiferroics and Chemical Transformations

Kopský (2006) discussed the role of 1,4-epiperoxides in chemical and biological transformations, focusing on the photocatalytic production of tricyclic compounds from tetrahydronaphthalene. This research underscores the importance of specific derivatives in facilitating selective reductions and rearrangements, contributing to the understanding of multiferroic materials Kopský, 2006.

Ligand-Receptor Interaction Studies

Gatti et al. (2003) studied the conformation of tetrahydronaphthalene-based receptor ligands in solution, revealing their specific isomeric structures and binding preferences to melatonin receptor subtypes. This research highlights the potential of tetrahydronaphthalene derivatives in developing targeted therapies Gatti et al., 2003.

特性

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-18(13-14-7-2-1-3-8-14)21-19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2/b19-17+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJWWJPSUJORDV-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NOC(=O)CC3=CC=CC=C3)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2/C(=N/OC(=O)CC3=CC=CC=C3)/C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328581 | |

| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

383148-90-1 | |

| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

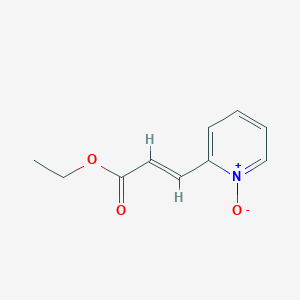

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)

![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)